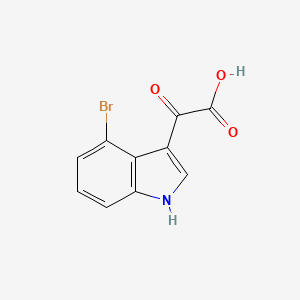

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid

Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, holds a privileged position in the realms of organic and medicinal chemistry. chemicalbook.comosti.gov Its story began in 1866 when Adolf von Baeyer and Knop elucidated its structure during their work on the natural dye indigo. nih.gov Since this discovery, the indole scaffold has been identified as a core component in a vast array of naturally occurring and synthetic compounds with profound biological activities. chemicalbook.comchemimpex.comhmdb.ca

In nature, the indole motif is found in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its fundamental role in biological systems. osti.govguidechem.comderpharmachemica.com Furthermore, a wide variety of indole alkaloids, complex natural products isolated from plants, fungi, and marine organisms, exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govcas.org This has made the indole ring a focal point for drug discovery and development, with numerous indole-containing drugs approved for clinical use. guidechem.comunimedizin-mainz.de

The versatility of the indole nucleus also extends to its applications in materials science and as a key intermediate in the synthesis of agrochemicals and dyes. chemimpex.com The continuous discovery of new indole-containing natural products and the development of novel synthetic methodologies to construct and functionalize the indole ring underscore its enduring importance in contemporary chemical research. hmdb.canih.gov

Overview of Oxoacetic Acid Scaffolds in Synthetic Methodologies and Biological Inquiry

Oxoacetic acids, also known as glyoxylic acids, are organic compounds characterized by the presence of a carboxylic acid group directly attached to a carbonyl group. quizlet.com This structural feature imparts a unique reactivity that makes them valuable building blocks in organic synthesis. orgsyn.org Glyoxylic acid itself is an intermediate in the glyoxylate (B1226380) cycle, a metabolic pathway crucial for organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. quizlet.comorgsyn.org

In synthetic chemistry, oxoacetic acid and its derivatives serve as versatile precursors for a wide range of more complex molecules. orgsyn.org They can participate in various chemical transformations, including electrophilic aromatic substitution reactions with phenols to create valuable pharmaceutical precursors. quizlet.com The α-keto acid moiety, a key feature of oxoacetic acid derivatives, is found in many natural products and has been extensively utilized by medicinal chemists. sigmaaldrich.com These scaffolds can be designed to interact with biological targets through various mechanisms, contributing to their diverse pharmacological potential. sigmaaldrich.com

The broader class of α-keto acids, to which oxoacetic acids belong, are significant in biology, playing roles in metabolic pathways like the Krebs cycle. cymitquimica.com Their synthetic versatility allows for the creation of diverse molecular architectures, making them important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. sigmaaldrich.com Research into biocatalytic methods for the synthesis of substituted 2-oxoacids is an active area, aiming to produce these valuable compounds in a more sustainable and selective manner. biosynth.com

Positioning of 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid within Contemporary Indole Research

This compound is a specific derivative that combines the significant indole nucleus with the reactive oxoacetic acid moiety. The introduction of a bromine atom at the 4-position of the indole ring is a key structural feature. Halogenated indoles, such as 4-bromoindole (B15604), are important building blocks in medicinal chemistry. chemimpex.comsigmaaldrich.com The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. chemimpex.com 4-Bromoindole itself has been investigated for its potential as a GSK-3 inhibitor and is used in the synthesis of various pharmaceutical intermediates. chemicalbook.com

The indole-3-glyoxylic acid substructure (an oxoacetic acid attached to the 3-position of indole) is also of considerable interest. It is a known metabolite in the bacterial transformation of indole and has been used as a reactant for the synthesis of anticancer agents and other biologically active compounds. nih.gov

Given this context, this compound is positioned at the intersection of several important areas of chemical research. It can be viewed as a scaffold for the development of novel therapeutic agents, leveraging the established biological significance of both the indole nucleus and the α-keto acid functional group. The presence of the bromo substituent offers a strategic point for synthetic diversification to explore structure-activity relationships. While specific research on this exact molecule appears limited, its constituent parts suggest its potential as an intermediate in the synthesis of new pharmaceuticals, particularly in areas where indole derivatives have shown promise, such as oncology and neurology. nih.govchemimpex.com

Research Objectives and Scope for the Investigation of this compound

The primary research objectives for the investigation of this compound would likely revolve around its synthesis, characterization, and exploration of its biological activities. A key initial objective would be the development of an efficient and scalable synthetic route to the compound. This could potentially be achieved through the reaction of 4-bromoindole with oxalyl chloride followed by hydrolysis, a common method for preparing indole-3-glyoxylic acids.

Once synthesized and purified, a comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

The scope of further investigation would then broaden to explore its potential applications. A primary focus would be the evaluation of its biological activity in various assays. Given that related indole derivatives have shown anticancer properties, it would be logical to screen this compound for cytotoxicity against a panel of cancer cell lines. nih.gov Furthermore, its potential as an inhibitor of specific enzymes, such as kinases or histone deacetylases, could be explored, as these are common targets for indole-based drugs. guidechem.com

Another research avenue would involve utilizing this compound as a chemical probe or a starting material for the synthesis of a library of more complex derivatives. The reactivity of the α-keto acid and the presence of the bromine atom provide multiple points for chemical modification, enabling the generation of a diverse set of compounds for further biological screening. This approach could lead to the discovery of new lead compounds for drug development.

Strategies for the Construction of Indole-2-oxoacetic Acid Scaffolds

The synthesis of indole-2-oxoacetic acid and its derivatives can be achieved through a variety of methods, ranging from classical electrophilic substitution reactions to modern catalytic and green chemistry approaches.

Conventional Synthetic Approaches Utilizing Oxalyl Chloride

A well-established and widely employed method for the synthesis of indole-3-glyoxylic acids involves the Friedel-Crafts acylation of indoles with oxalyl chloride. nih.govorganic-chemistry.orgchemicalbook.com This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity at the electron-rich C3 position of the indole ring. The reaction of an indole with oxalyl chloride in a suitable solvent, such as diethyl ether or dichloromethane, at low temperatures, leads to the formation of an intermediate indole-3-glyoxylyl chloride. google.comnih.gov Subsequent hydrolysis of this intermediate furnishes the desired 2-(indolyl)-2-oxoacetic acid. google.comnih.gov

The reaction is often carried out in the presence of a mild base or by using a pre-formed salt of the indole to neutralize the hydrogen chloride generated during the reaction. chemicalbook.com The choice of solvent and reaction temperature can influence the outcome and yield of the reaction. For instance, conducting the reaction at temperatures between -5°C and 0°C has been shown to be effective. google.com

| Indole Derivative | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Benzyloxyindole | 1. Oxalyl chloride, ether, -5 to -7°C | [4-Benzyloxy-indolyl-(3)]-glyoxylic acid derivative | Not specified | google.com |

| Indole | 1. Oxalyl chloride, CH2Cl2, DMF (cat.), reflux | Indole-3-glyoxylyl chloride | Not specified | nih.gov |

| 4-(3,4-dimethoxyphenyl)butanoic acid | Oxalyl chloride, DCM, DMF (cat.), 23 °C | Corresponding acid chloride | Not specified | orgsyn.org |

Advanced Catalytic Methods in Indole Core Functionalization

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of the indole core, offering alternative and often more efficient routes to substituted indole derivatives.

Palladium catalysis has been extensively utilized for the synthesis of functionalized indoles. One notable approach involves the palladium-catalyzed aerobic oxidative amination of aryl C–H bonds. nih.gov This methodology allows for the construction of indole-2-carboxylate derivatives from 2-acetamido-3-aryl-acrylates. nih.gov Although this method directly yields the ester, it represents a valuable pathway to the 2-oxoacetic acid scaffold through subsequent hydrolysis. The reaction is typically carried out using a Pd(II) catalyst with oxygen as the terminal oxidant. nih.gov Furthermore, palladium complexes have been developed and utilized as catalysts in various cross-coupling reactions, such as the Suzuki reaction, to introduce functional groups onto the indole ring, which can then be further elaborated to the desired 2-oxoacetic acid moiety. mdpi.comresearchgate.net Microwave-assisted palladium-catalyzed cyclization of N-aryl enamine carboxylates has also been reported as an efficient method for preparing indole-3-carboxylate derivatives. mdpi.com

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Acetamido-3-aryl-acrylates | Pd(OAc)2, O2 | 1-Acetyl indole-2-carboxylates | Good to high | nih.gov |

| N-Aryl enamine carboxylates | Pd(OAc)2, Cu(OAc)2, K2CO3, µW | 2-Methyl-1H-indole-3-carboxylates | Up to 94% | mdpi.com |

| Unprotected 2-alkynylanilines | Pd(OAc)2, TPGS-750-M/water | 2-Substituted indoles | Moderate to good | nih.gov |

Copper-catalyzed reactions have also proven to be effective in the synthesis of indole derivatives. For instance, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides a route to N-aryl indoles. organic-chemistry.org While this reaction modifies the indole nitrogen, it highlights the utility of copper catalysis in manipulating indole carboxylic acids. More relevant to the construction of the core scaffold is the copper-catalyzed one-pot synthesis of multisubstituted indoles through a tandem Ullmann-type C-N bond formation and cross-dehydrogenative coupling (CDC) reaction from aryl iodides and enamines. organic-chemistry.org Additionally, copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions have been employed for the synthesis of diverse indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates. nih.gov Copper-catalyzed multicomponent reactions have also been developed for the synthesis of complex spirotetrahydrocarbazoles, demonstrating the versatility of copper in indole chemistry. nih.gov

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Indole-2-carboxylic acids, Aryl halides | Cu2O, K3PO4, NMP | N-Aryl indoles | High | organic-chemistry.org |

| Aryl iodides, Enamines | CuI, Johnphos, KHCO3, DMSO | Multisubstituted indoles | Up to 88% | organic-chemistry.org |

| Arylboronic acids, (Z)-3-aminoacrylates | Cu(OAc)2, tBu3P·HBF4, KHCO3, Myristic acid, KMnO4 | Indole-3-carboxylic esters | Moderate to good | nih.gov |

Bismuth(III) triflate (Bi(OTf)3) is an environmentally friendly and water-tolerant Lewis acid catalyst that has found applications in various organic transformations. rsc.orgnih.gov While specific examples of its use in the direct synthesis of indole-2-oxoacetic acids are not prevalent, its utility in related reactions suggests its potential. Bi(OTf)3 has been shown to catalyze the condensation of indoles with acetone and can act as a precursor to triflic acid for esterification reactions. rsc.orgresearchgate.net Given its ability to promote Friedel-Crafts type reactions, it is plausible that Bi(OTf)3 could catalyze the acylation of indoles with a suitable acylating agent to afford the desired 2-oxoacetic acid scaffold under mild conditions.

Green Chemistry Approaches to Indole Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of indole derivatives have been developed. These approaches often involve the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reactions and reduce the use of hazardous solvents. tandfonline.comnih.govtandfonline.comresearchgate.net

Microwave-assisted organic synthesis has been successfully applied to the preparation of various indole derivatives. mdpi.comtandfonline.comresearchgate.nettandfonline.comelte.hu The rapid heating and enhanced reaction rates offered by microwave irradiation can lead to higher yields and shorter reaction times compared to conventional heating methods. For instance, the microwave-assisted synthesis of Cephalandole A analogs was achieved by reacting 2-(1H-indol-3-yl)-2-oxoacetic acid with anilines in the presence of a catalytic amount of p-toluenesulfonic acid. tandfonline.comresearchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to promote chemical reactions. nih.govtandfonline.comresearchgate.netnih.gov This method has been employed for the synthesis of various heterocyclic compounds, including indole derivatives, often under mild and solvent-free conditions. tandfonline.comresearchgate.net The use of ultrasound can lead to improved yields, shorter reaction times, and simplified work-up procedures.

| Reaction Type | Energy Source | Key Features | Reference |

| Synthesis of Cephalandole A analogs | Microwave | PTSA catalyst, acetonitrile (B52724), 90°C, 15 min | tandfonline.comresearchgate.net |

| Cycloisomerization of 2-alkynylanilines | Microwave | Water as solvent, amine or salt promoted | elte.hu |

| Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones | Ultrasound | Polyindole as a recyclable catalyst, solvent-free | tandfonline.com |

| Synthesis of bis(indolyl)methanes | Ultrasound | Alum or nanosilica gel catalyst, solvent-free | researchgate.net |

An in-depth exploration into the synthetic routes and chemical reactivity of this compound and its related analogues reveals a landscape of innovative and efficient chemical strategies. These methodologies are pivotal for accessing this class of compounds, which are significant precursors in medicinal chemistry and material science. This article delves into specific synthetic protocols, including microwave-assisted and solvent-free conditions, regioselective bromination techniques, and subsequent derivatization reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBKPXYGLITYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 4 Bromo 3 Indolyl 2 Oxoacetic Acid and Its Derivatives

Role of the Oxoacetic Acid Moiety and its Modifications

The oxoacetic acid moiety at the 3-position of the indole (B1671886) ring is a key functional group that can participate in crucial interactions with biological targets, often through hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. Modifications to this group can therefore dramatically alter biological activity.

In many classes of enzyme inhibitors, a carboxylic acid group is a critical pharmacophore. For instance, in a series of indolyl oxoacetamide analogs designed as pancreatic lipase (B570770) inhibitors, the modification of the carboxylic acid to an amide still allowed for potent inhibition. nih.gov This suggests that the carbonyl groups of the oxoacetic acid moiety are important for binding.

The following table shows the pancreatic lipase inhibitory activity of a series of indolyl oxoacetamides, demonstrating the influence of modifying the group attached to the second carbonyl.

| Compound | Amide Substituent | Pancreatic Lipase IC50 (µM) |

|---|---|---|

| 8a | 4-Fluorophenyl | 8.21 |

| 8b | 4-Chlorophenyl | 6.45 |

| 8c | 4-Bromophenyl | 5.12 |

| 8d | 4-Iodophenyl | 4.53 |

| Orlistat (Standard) | - | 0.99 |

This table illustrates how modifications to the moiety attached to the glyoxylamide core can impact biological activity. In this case, increasing the size and lipophilicity of the halogen on the phenylamide substituent correlates with increased potency. nih.gov

Furthermore, in studies of 2-aryl-2-(3-indolyl)acetohydroxamic acids, which possess a modification of the oxoacetic acid moiety, the free hydroxamic acid group was found to be critical for cytotoxic activity. Methylation of the hydroxamic acid to its corresponding methoxy (B1213986) derivative led to a significant decrease in cytotoxicity, indicating the importance of the hydrogen-bonding capability of the N-OH group for activity.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. For flexible molecules like 2-(4-Bromo-3-indolyl)-2-oxoacetic acid, understanding the preferred conformations is essential for SAR studies.

The rotation around the single bonds within the 2-oxoacetic acid side chain can lead to different spatial arrangements of the functional groups. Studies on related indol-3-yl-glyoxalylamides have shown that restricted rotation around the amide bond can lead to the existence of syn- and anti-periplanar rotamers. The orientation of the carbonyl groups is influenced by steric and electronic factors. In monoalkylated glyoxalylamides, a syn conformation is often stabilized by an intramolecular hydrogen bond.

Mechanistic Biochemical and Cellular Investigations of 2 4 Bromo 3 Indolyl 2 Oxoacetic Acid

Enzyme Inhibition Studies

The capacity of 2-(4-bromo-3-indolyl)-2-oxoacetic acid and its derivatives to modulate the activity of specific enzymes is a key area of research, with studies pointing towards potential inhibitory effects on kinases and metabolic enzymes.

While direct inhibitory studies on this compound are not extensively documented, research on structurally related indole (B1671886) compounds provides insights into its potential enzyme targets.

Isocitrate Lyase (ICL): ICL is a critical enzyme in the glyoxylate (B1226380) cycle of various pathogens, including bacteria and fungi, making it an attractive target for antimicrobial drug development. nih.govnih.govmdpi.com The glyoxylate cycle is essential for these organisms to survive on alternative carbon sources, particularly during infection. nih.govmdpi.com A review of synthetic compounds tested against Candida albicans ICL mentioned the evaluation of analogs of indole-containing natural compounds, suggesting the potential for this class of molecules to exhibit inhibitory activity against ICL. nih.gov However, specific data on the inhibitory concentration of this compound against ICL is not available in the reviewed literature.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): DYRK1A is a protein kinase implicated in various neurodegenerative disorders, including Down syndrome and Alzheimer's disease, making it a significant target for therapeutic inhibitors. nih.govnih.gov Research into DYRK1A inhibitors has explored various halogenated indole derivatives. nih.govnih.gov Notably, a study on the development of indole-3-carbonitriles as DYRK1A inhibitors utilized 2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid as a starting material for the synthesis of a potential inhibitor. nih.gov This indicates that bromo-indolyl-oxoacetic acid scaffolds are of interest in the design of DYRK1A inhibitors. The replacement of a chloro substituent with bromine in some indole-3-carbonitrile series was found to increase DYK1A inhibition, highlighting the role of the halogen atom in ligand binding. nih.gov

The understanding of how this compound and its analogs interact with their molecular targets is crucial for rational drug design. Molecular docking studies on related indole derivatives have provided hypothetical binding modes.

For instance, molecular docking studies of some indole-3-carboxylic acid derivatives with DNA gyrase and lanosterol (B1674476) 14-alpha demethylase have been performed to predict their binding affinities and interaction networks. nih.gov In one such study, the benzene (B151609) moiety of an indole derivative showed π-π stacking interactions with an adenine (B156593) nucleotide in the DNA gyrase binding site, while other residues formed hydrogen bonds. nih.gov In another study, the crystal structure of DYRK1A in complex with a [b]-annulated halogenated indole inhibitor revealed that the flat heterocyclic core occupied the adenine pocket, stabilized by a hydrogen bond between its carbonyl oxygen and the catalytic Lys188 residue. nih.gov The chloro substituent in this inhibitor was directed towards the backbone carbonyl oxygen of the hinge residue Leu241. nih.gov While these studies were not performed on this compound itself, they provide a framework for understanding the potential molecular interactions of this class of compounds.

Antimicrobial and Antibiotic Potentiation Research (In Vitro Models)

Research has explored the potential of bromo-indole derivatives as antimicrobial agents and their ability to enhance the efficacy of existing antibiotics.

Studies on related bromo-indole compounds suggest that the primary cellular target in bacteria and fungi is the cell membrane. For example, 6-bromoindolglyoxylamide polyamine derivatives have been shown to have intrinsic antimicrobial activity. nih.gov The mechanism of action for the most potent of these, a spermine-containing polyamine, was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, research on other indole derivatives against extensively drug-resistant Acinetobacter baumannii suggests that their antimicrobial activities may involve multiple modes of action, including the disruption of membrane integrity and targeting of DNA. nih.gov Molecular docking studies on a series of indole-3-carboxylic acid dipeptide derivatives have suggested potential interactions with DNA gyrase in bacteria and lanosterol-14-alpha demethylase in fungi, both of which are crucial for microbial survival. nih.gov

The disruption of the cell membrane appears to be a key mechanism of antimicrobial action for bromo-indole derivatives. A study on 6-bromoindolglyoxylamide polyamines demonstrated that these compounds cause rapid membrane permeabilization. nih.gov This disruption of the membrane's integrity leads to the depolarization of the membrane potential, ultimately resulting in bacterial cell death. nih.gov This direct action on the cell membrane is a promising feature for antimicrobial agents, as it can be effective against drug-resistant strains. nih.gov

Anti-proliferative Activity Studies in Cellular Models (excluding clinical trials)

A significant body of research has focused on the anti-proliferative effects of indole derivatives, including those with bromine substitutions and the glyoxylamide functional group, against various cancer cell lines.

Indole-3-glyoxylamides have been identified as a class of microtubule-destabilizing anticancer agents. ajprd.comajprd.com These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. ajprd.comnih.gov For example, certain C5-tethered indol-3-ylglyoxylamide derivatives have shown cytotoxic activity against prostate, lung, and colon cancer cell lines. nih.gov

The anti-proliferative activity of various indole derivatives has been demonstrated across a range of cancer cell lines. The table below summarizes the findings from studies on related bromo-indole and indole-glyoxylamide derivatives.

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| C5-tethered indol-3-ylglyoxylamides | DU145 (prostate), PC-3 (prostate), A549 (lung), HCT-15 (colon) | Cytotoxic activity, with one compound showing an IC50 of 140 nM against DU145. | nih.gov |

| Indol-3-ylglyoxylamide hybrids | Various human cancer cell lines | A potent compound showed IC50 values ranging from 4.37 to 10.36 μM and induced apoptosis. | nih.gov |

| N-substituted indole-3-glyoxylamides | General antitumor agents | A patent describes their application as antitumor agents. | google.com |

| Halogenated indole-3-acetic acids | V79 Chinese hamster lung fibroblasts | Cytotoxicity upon oxidation with horseradish peroxidase. | nih.gov |

| Indolocarbazole derivatives | Transplantable mouse tumors and human tumor xenografts | Antiproliferative activity. | researchgate.net |

These studies collectively suggest that the indole scaffold, particularly when modified with bromine and a glyoxylic acid or glyoxylamide moiety, is a promising framework for the development of novel anti-proliferative agents. The mechanisms often involve the disruption of fundamental cellular processes like microtubule dynamics and cell division.

Induction of Non-Apoptotic Cell Death Pathways (e.g., Methuosis)

Non-apoptotic cell death pathways are alternative mechanisms of programmed cell death that are distinct from the well-characterized apoptotic cascade. One such pathway is methuosis, a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. This process is often initiated by the hyperstimulation of macropinocytosis, an endocytic process.

It has been noted that various small molecule inhibitors, some containing halogen groups, can trigger methuosis, suggesting a potential area of investigation for bromo-substituted indole compounds. plos.org The process of methuosis initiated by some inducers involves the abnormal fusion of peripheral macropinosomes. nih.gov

No specific data is available for this compound.

Targeting of Key Regulatory Proteins and Signalling Cascades

The induction of methuosis and other non-apoptotic cell death pathways often involves the modulation of key regulatory proteins and signaling cascades. The Ras superfamily of small GTPases, particularly Rac1, plays a crucial role in regulating macropinocytosis. Therefore, compounds that interfere with Rac1 activity are of significant interest.

Research has focused on identifying small molecule inhibitors of Rac1. nih.gov While direct evidence for this compound targeting Rac1 is absent from the available literature, the indole scaffold is present in various compounds designed to inhibit key signaling proteins in cancer pathways, including those involving receptor tyrosine kinases and the PI3K/AKT/mTOR pathway. nih.gov For example, some indole derivatives have been developed as inhibitors of proteins like PDGFR and VEGFR. nih.gov

The activation of the Ras-Rac1 signaling pathway is a key mechanism for some methuosis inducers. nih.gov Vanadyl complexes, for instance, have been shown to potentially induce methuosis through the Rac-MKK4-JNK signaling pathway in glioblastoma cells. nih.gov Given that some indole derivatives are known to induce methuosis, it is plausible that they could interact with components of these signaling cascades. researchgate.net

No specific data is available for this compound.

Antioxidant Activity Assessments

The antioxidant potential of chemical compounds is a critical area of investigation due to the role of oxidative stress in various diseases. The assessment of antioxidant activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

The indole nucleus is a component of many natural and synthetic compounds with demonstrated antioxidant properties. nih.gov Studies on various indole derivatives have revealed significant free radical scavenging activity. For example, novel hybrid indole-based caffeic acid amide derivatives have shown potent antioxidant effects in both DPPH and ABTS assays. nih.gov Similarly, certain ester and amide derivatives of indole-2-carboxylic acid have exhibited notable DPPH radical scavenging effects and reducing power. researchgate.net

The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. The ABTS assay is based on the reduction of the pre-formed ABTS radical cation in the presence of an antioxidant. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

While specific antioxidant activity data for this compound is not available in the reviewed literature, the known antioxidant capacity of various indole derivatives suggests that this compound may also possess such properties. The presence of the bromo substituent on the indole ring could influence this activity.

Table 1: Illustrative Antioxidant Activity of Selected Indole Derivatives (DPPH Assay) This table presents data for related compounds to provide context, as specific data for this compound is not available.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Indole-based Caffeic Acid Amide 3j | 50.98 ± 1.05 | nih.gov |

| Indole-based Caffeic Acid Amide 3m | 67.64 ± 1.02 | nih.gov |

| Indole-based Caffeic Acid Amide 3h | 86.77 ± 1.03 | nih.gov |

Table 2: Illustrative Antioxidant Activity of Selected Indole Derivatives (ABTS Assay) This table presents data for related compounds to provide context, as specific data for this compound is not available.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Indole-based Caffeic Acid Amide 3f | 14.48 ± 0.68 | nih.gov |

| Indole-based Caffeic Acid Amide 3m | 14.92 ± 0.30 | nih.gov |

| Indole-based Caffeic Acid Amide 3j | 19.49 ± 0.54 | nih.gov |

Computational Chemistry and Molecular Modeling in Research on 2 4 Bromo 3 Indolyl 2 Oxoacetic Acid

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 2-(4-Bromo-3-indolyl)-2-oxoacetic acid, to a macromolecular target, typically a protein.

While no specific molecular docking studies were found for this compound, research on structurally related indole (B1671886) derivatives highlights the common approach. For instance, studies on other indolyl oxoacetamides have successfully used molecular docking to predict their interaction with enzyme active sites. nih.gov The general procedure involves preparing the 3D structure of the ligand and the target receptor, defining a binding site (or "docking box") on the receptor, and then using a scoring function to evaluate the potential binding poses of the ligand within this site. The results, often presented as a docking score, estimate the binding free energy, with lower (more negative) values indicating a more favorable interaction.

A hypothetical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D conformation of the molecule and optimizing its geometry.

Selection and Preparation of a Receptor: Identifying a biologically relevant protein target and preparing its structure by adding hydrogens, assigning charges, and removing water molecules.

Docking Simulation: Using software like AutoDock or Glide to fit the ligand into the receptor's binding site.

Analysis of Results: Analyzing the predicted binding poses, interactions (like hydrogen bonds and hydrophobic interactions), and docking scores.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Typical Software/Method |

| Ligand Preparation | 3D structure generation, energy minimization | ChemDraw, Avogadro |

| Receptor Preparation | PDB structure acquisition, addition of hydrogens | Protein Data Bank, UCSF Chimera |

| Docking Algorithm | Lamarckian Genetic Algorithm, Glide SP/XP | AutoDock, Schrödinger Suite |

| Scoring Function | Empirical free energy scoring function | AutoDock Vina, GlideScore |

| Binding Site Definition | Grid box centered on the active site | Based on known co-crystallized ligands |

Quantum Chemical Calculations (e.g., Density Functional Theory for Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, DFT could provide deep insights into its intrinsic chemical properties.

No specific DFT studies on this compound were found in the literature. However, DFT has been widely applied to other bromo- and indole-containing organic acids to elucidate their properties. researchgate.netresearchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can be used to calculate reactivity descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity, which are vital for understanding how the molecule might interact with biological targets. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Key Properties of this compound Obtainable from DFT Calculations

| Property | Significance | Typical DFT Functional/Basis Set |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | B3LYP/6-311++G(d,p) |

| Reactivity Descriptors | Quantifies chemical hardness, electrophilicity, etc. | Koopmans' theorem approximations |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the stability of its interactions with a biological target once a binding pose has been predicted by molecular docking.

While no MD simulation studies have been published for this specific compound, the methodology is standard for evaluating ligand-protein complexes. For example, MD simulations of other indolyl oxoacetamides complexed with their target enzymes have been used to confirm the stability of the docked pose and to analyze the key interactions that maintain the binding over time. nih.gov A typical MD simulation would track the trajectory of the ligand within the binding site of the receptor in a simulated aqueous environment. Analysis of this trajectory can reveal the stability of the complex, the flexibility of different parts of the ligand and protein, and the persistence of specific intermolecular interactions like hydrogen bonds. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 3: Typical Protocol for Molecular Dynamics Simulation of a Ligand-Protein Complex

| Step | Description | Common Software/Force Field |

| System Preparation | Solvating the docked complex in a water box and adding ions. | GROMACS, AMBER |

| Energy Minimization | Removing steric clashes and bad contacts in the initial structure. | Steepest descent algorithm |

| Equilibration | Gradually heating and pressurizing the system to the desired temperature and pressure (e.g., NVT and NPT ensembles). | Berendsen or Nosé-Hoover thermostat |

| Production Run | Running the simulation for a set period (e.g., 10-100 nanoseconds) to collect trajectory data. | GROMACS, AMBER |

| Trajectory Analysis | Calculating RMSD, RMSF, hydrogen bonds, and other interaction parameters. | VMD, UCSF Chimera |

Analytical and Spectroscopic Methodologies Employed in Research on 2 4 Bromo 3 Indolyl 2 Oxoacetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-(4-Bromo-3-indolyl)-2-oxoacetic acid. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the indole (B1671886) ring and the labile protons of the carboxylic acid and the indole N-H. The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) would appear as a complex multiplet system, with their specific chemical shifts and coupling constants dictated by their positions relative to the bromine atom. The proton at the C-2 position is typically a singlet and highly deshielded due to the adjacent nitrogen and the electron-withdrawing oxoacetic acid group. The N-H proton of the indole and the -OH proton of the carboxylic acid would appear as broad singlets, and their chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms. The carbons of the two carbonyl groups (one in the keto group and one in the carboxylic acid) would be the most downfield-shifted signals, typically appearing in the 160-190 ppm range. The carbons of the indole ring would resonate in the aromatic region (approximately 100-140 ppm), with the carbon atom bonded to the bromine (C-4) showing a characteristic shift.

Expected ¹H NMR Data (Illustrative)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (Indole N-H) | > 11.0 | Broad Singlet |

| H (Carboxylic Acid O-H) | > 10.0 | Broad Singlet |

| H-2 | ~8.0 - 8.5 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula.

For this compound (C₁₀H₆BrNO₃), the calculated exact mass is compared to the experimentally measured mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, leading to two prominent peaks (M and M+2) in the mass spectrum.

Using techniques like Electrospray Ionization (ESI), the compound can be analyzed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The theoretical monoisotopic mass of the neutral molecule is approximately 266.9534 u. Predicted HRMS data for related compounds suggests the expected m/z values for various adducts. uni.lu

Predicted HRMS Data for C₁₀H₆BrNO₃

| Adduct | Ion Formula | Calculated m/z (⁷⁹Br) |

|---|---|---|

| [M-H]⁻ | C₁₀H₅BrNO₃⁻ | 265.9462 |

| [M+H]⁺ | C₁₀H₇BrNO₃⁺ | 267.9604 |

The close agreement between the measured and calculated mass values (typically within 5 ppm error) provides definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers.

The IR spectrum would display several characteristic absorption bands:

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is involved in hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the indole ring.

C=O Stretch: Two distinct and strong absorption bands would be visible in the carbonyl region. The ketone C=O stretch typically appears around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch is found at a slightly higher frequency, around 1700-1730 cm⁻¹.

C=C Stretch: Aromatic C=C bond stretching vibrations within the indole ring would produce several peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond would result in an absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Analysis of related compounds shows these characteristic bands clearly, confirming the presence of the key functional moieties. nih.gov

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Indole N-H | Stretch | 3300 - 3400 | Moderate |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 | Strong |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its final purity.

Column Chromatography: This technique is often used for the initial purification of the crude product. A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). By gradually increasing the polarity of the eluent, the desired compound can be separated from starting materials, by-products, and other impurities based on differences in their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound with high precision. A reversed-phase HPLC method is commonly used for indole derivatives. vwr.com In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a gradient mixture of water (often containing an acid like formic or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm). vwr.com A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise bond lengths, bond angles, and torsional angles.

Future Research Directions and Translational Potential Excluding Clinical Applications

Exploration of Novel Synthetic Pathways and Analogues with Enhanced Specificity

The future development of 2-(4-Bromo-3-indolyl)-2-oxoacetic acid hinges on the ability to generate a library of structural analogues for biological screening. Research in this area should focus on versatile synthetic strategies that allow for systematic modification of the indole (B1671886) scaffold.

Conventional synthesis of 3-substituted indoles often involves methods like the Friedel-Crafts acylation of a protected 4-bromoindole (B15604) with oxalyl chloride, followed by hydrolysis. chemijournal.com While effective, future research could explore more advanced, regioselective methods to introduce further diversity. For instance, modern transition-metal-catalyzed cross-coupling reactions could be employed to modify other positions on the indole ring, allowing for the synthesis of analogues with varied electronic and steric properties.

A significant avenue for exploration is the generation of novel indole-2-carboxylic acid and indole-2-carboxamide analogues, which have shown promise as antivirals and antioxidants. eurjchem.comnih.govresearchgate.net By converting the 2-oxoacetic acid moiety into amides or other derivatives, researchers can create new chemical entities with potentially altered solubility, cell permeability, and target-binding profiles. The synthesis of such derivatives from indole-2-carboxylic acid has been successfully reported and could be adapted for this scaffold. eurjchem.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating the discovery of these new analogues. benthamdirect.com This technique can dramatically reduce reaction times and improve yields, facilitating the rapid construction of a diverse compound library for structure-activity relationship (SAR) studies. tandfonline.comtandfonline.com

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Modified Friedel-Crafts Acylation | Optimization of the acylation of 4-bromoindole with oxalyl derivatives. | Well-established, scalable. | Improving regioselectivity and yield; exploring novel catalysts. |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, or other functional groups at positions C5, C6, or C7 of the indole ring. | High degree of structural diversity, mild reaction conditions. | Developing robust protocols for the specific 4-bromoindole scaffold. |

| Derivative Synthesis | Conversion of the 2-oxoacetic acid group to amides, esters, or other functional groups. | Modulates physicochemical properties (e.g., solubility, polarity) and biological activity. | Creating libraries of derivatives to probe interactions with biological targets. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate key synthetic steps. | Rapid reaction times, increased efficiency, suitable for high-throughput synthesis. tandfonline.com | Adapting existing thermal methods to microwave conditions for analogue synthesis. |

Investigation into Emerging Biological Targets and Mechanistic Insights

The structural motifs within this compound suggest several potential, yet unexplored, biological targets. The indol-3-ylglyoxylamide scaffold, a close relative, is known to interact with various biological systems, including acting as a microtubule-destabilizing agent. nih.gov Future research should aim to identify and validate specific molecular targets for the 4-bromo substituted variant.

Potential Target Classes for Investigation:

Enzyme Inhibition: Indole derivatives are known inhibitors of various enzymes. For example, some indole-based compounds act as cyclooxygenase (COX) inhibitors, while others have shown potent inhibition of HIV-1 integrase. mdpi.comnih.govmdpi.com The indole core and carboxyl group of certain indole-2-carboxylic acids have been shown to chelate Mg2+ ions in the active site of HIV-1 integrase. nih.govmdpi.com Mechanistic studies could explore whether this compound or its analogues can bind to the active sites of these or other clinically relevant enzymes.

Receptor Modulation: Halogenated indole-2-carboxylates have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine receptor. nih.gov Furthermore, naturally occurring marine brominated indoles are known ligands and agonists for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular metabolism and immune response. nih.gov Investigating the interaction of the target compound with these receptors could reveal novel mechanistic pathways.

Antimicrobial Targets: The indole nucleus is a core component of compounds with broad antimicrobial activity. chula.ac.th Research could focus on whether this compound inhibits microbial growth by targeting essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or virulence. chula.ac.thfrontiersin.org Some bromoindole derivatives have shown significant antifungal potential against plant pathogens like Botrytis cinerea. mdpi.com

| Potential Biological Target | Known Indole Class | Mechanistic Hypothesis for this compound |

| HIV-1 Integrase | Indole-2-carboxylic acids | The indole core and oxoacetic acid moiety could chelate essential metal ions (e.g., Mg2+) in the enzyme's active site. nih.govmdpi.com |

| Cyclooxygenase (COX) Enzymes | Indole hydrazide derivatives | The planar indole structure could fit into the hydrophobic channel of the COX active site, inhibiting prostaglandin synthesis. mdpi.com |

| Tubulin | Indol-3-ylglyoxylamides | The molecule may bind to the colchicine site on tubulin, disrupting microtubule polymerization and arresting cell division. nih.govmdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | Marine brominated indoles | The brominated indole scaffold could act as a ligand, activating AhR-dependent gene expression pathways. nih.gov |

| NMDA Receptor Glycine Site | Halogenated indole-2-carboxylates | The compound could act as a competitive antagonist at the glycine co-agonist site of the NMDA receptor complex. nih.gov |

Advancements in Computational Design for Indole-Based Bioactive Molecules

Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding the synthesis of more potent and specific analogues.

One key approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By synthesizing a library of analogues of this compound and evaluating their biological activity, a QSAR model can be constructed. researchgate.net This model would mathematically correlate specific molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) with activity, providing crucial insights for designing new compounds with improved potency. nih.govorientjchem.org

Molecular docking is another critical computational tool. frontiersin.orgnih.gov Using the crystal structures of the potential biological targets identified in the previous section (e.g., HIV-1 integrase, COX-2, tubulin), docking simulations can predict the binding mode and affinity of this compound and its virtual analogues. mdpi.comresearchgate.net These in silico studies can help prioritize which analogues to synthesize, saving significant time and resources. For example, docking could reveal how the 4-bromo substituent interacts with the target's binding pocket and guide further modifications to enhance this interaction.

| Computational Method | Application for this compound | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of a library of analogues with their measured biological activity. | A predictive model that identifies key molecular properties required for high potency, guiding the design of new derivatives. nih.govresearchgate.net |

| Molecular Docking | Predict the binding conformation and affinity of the compound and its analogues within the active site of a target protein. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and prioritization of synthetic candidates. mdpi.comnih.gov |

| Pharmacophore Modeling | Identify the 3D arrangement of essential features responsible for biological activity. | A virtual template for screening large chemical databases to find novel scaffolds with similar activity profiles. |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-like properties of designed analogues, helping to filter out candidates with poor pharmacokinetic profiles. researchgate.net |

Development of Sustainable and Efficient Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical development to reduce environmental impact and improve efficiency. researchgate.net Future research should focus on developing sustainable synthetic routes to this compound and its derivatives.

A primary area for improvement is the use of environmentally benign solvents. Many traditional indole syntheses rely on volatile organic compounds. Transitioning to greener solvents, such as water or ionic liquids, could significantly reduce the environmental footprint of the synthesis. ingentaconnect.comresearchgate.net Palladium-on-carbon mediated synthesis of indoles in water has been shown to be effective and could be adapted for this purpose. nih.gov

Furthermore, energy efficiency can be greatly improved by employing methods like microwave-assisted synthesis. Microwave irradiation can accelerate reactions that would otherwise require prolonged heating, leading to substantial energy savings and reduced reaction times. tandfonline.comtandfonline.comresearchgate.net This approach has been successfully applied to a wide range of indole syntheses. benthamdirect.comelte.hu

The development of catalyst-free reactions or the use of reusable heterogeneous catalysts also represents a key goal for sustainable synthesis. nih.gov Avoiding heavy metal catalysts where possible, or using recyclable catalysts like Pd/C, minimizes toxic waste and simplifies product purification.

| Green Chemistry Approach | Conventional Method | Sustainable Alternative | Key Benefits |

| Solvent Choice | Volatile organic solvents (e.g., toluene, THF). | Water, ionic liquids, or solvent-free conditions. ingentaconnect.comresearchgate.net | Reduced pollution, improved safety, lower cost. |

| Energy Input | Conventional heating (oil bath) for extended periods. | Microwave-assisted heating for short durations. tandfonline.comelte.hu | Drastically reduced reaction times, lower energy consumption. |

| Catalysis | Stoichiometric reagents or homogeneous metal catalysts. | Reusable heterogeneous catalysts (e.g., Pd/C) or catalyst-free systems. nih.gov | Simplified purification, reduced toxic waste, catalyst recycling. |

| Atom Economy | Multi-step syntheses with protecting groups. | One-pot or tandem reactions that minimize intermediate isolation steps. | Higher efficiency, less waste generation. |

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromo-3-indolyl)-2-oxoacetic Acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 4-bromoindole derivatives with oxoacetic acid precursors. Key steps include:

- Bromoindole Activation : React 4-bromoindole with oxalyl chloride in anhydrous THF at 0–5°C to form the intermediate acid chloride.

- Coupling Reaction : Introduce the oxoacetic acid moiety via nucleophilic acyl substitution. Use triethylamine as a base to neutralize HCl byproducts.

- Optimization : Control temperature (maintain ≤25°C to prevent side reactions) and solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the product. Yield improvements (>70%) are achieved by iterative reflux cycles (3–5 hrs) under nitrogen .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for indole H), carbonyl protons (δ 10.1–10.5 ppm for α-keto acid), and bromine-induced deshielding.

- ¹³C NMR : Confirm carbonyl carbons (C=O at ~185–190 ppm) and quaternary carbons adjacent to bromine (C-Br at ~115 ppm).

- IR Spectroscopy : Detect α-keto carbonyl stretching (1700–1750 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Observe molecular ion [M+H]⁺ with isotopic peaks (1:1 ratio for ⁷⁹Br/⁸¹Br) to confirm bromine presence.

Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions may arise from tautomerism (keto-enol equilibrium) or hydrogen bonding. Strategies include:

- Variable Temperature NMR : Perform experiments at –20°C to stabilize dominant tautomers.

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign carbon environments to distinguish overlapping signals.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., slow evaporation in acetonitrile).

For mass spectrometry discrepancies, compare experimental HRMS with theoretical isotopic patterns using tools like Isotope Distribution Calculator .

Q. What computational approaches predict the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The bromine atom lowers LUMO energy, enhancing reactivity toward nucleophilic targets.

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on halogen bonding between Br and backbone carbonyls (binding energy ≤ –8.0 kcal/mol indicates strong affinity).

- MD Simulations (GROMACS) : Simulate solvation effects in aqueous/PBS buffers to evaluate stability over 100 ns trajectories .

Q. How does the bromoindolyl group influence biological activity, and which assays validate this?

Methodological Answer: The bromine atom enhances electrophilicity and membrane permeability . Assays include:

- Kinase Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., JAK2) using ADP-Glo™ kits. Compare with non-brominated analogs (e.g., 2-(3-indolyl)-2-oxoacetic acid).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Brominated derivatives typically show 2–3x higher activity due to improved target engagement .

Q. What strategies minimize side reactions during halogenated oxoacetic acid synthesis?

Methodological Answer:

- Protecting Groups : Temporarily shield reactive NH groups on indole using Boc anhydride. Deprotect post-reaction with TFA.

- Stoichiometric Control : Limit oxalyl chloride to 1.1 equivalents to avoid over-acylation.

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of sensitive intermediates.

- Real-Time Monitoring : Use inline FTIR to track carbonyl intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.